molecular formula C10H10N2O4 B1600924 2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 85160-84-5

2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No. B1600924
CAS RN: 85160-84-5
M. Wt: 222.2 g/mol
InChI Key: YKXZRZGZJZYBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321763B2

Procedure details

2-Amino-4-nitrophenol (5 g), ethyl 2-bromo-2-methylpropanoate (5.77 mL, 1.2 eq.), and K2CO3 (6.7 g, 1.5 eq.) were suspended in DMF (50 ml). The reaction mixture was heated at 70° C. overnight. The mixture was then diluted with water (200 mL) and EtOAc (150 mL). The EtOAc layer was washed with water (2×150 mL) and evaporated. The residue was purified by Combiflash chromatography (EtOAc in hexanes=10-100%) to give 2,2-dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (3.45 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.77 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.7 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].Br[C:13]([CH3:20])([CH3:19])[C:14](OCC)=[O:15].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.O.CCOC(C)=O>[CH3:19][C:13]1([CH3:20])[O:11][C:3]2[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=2[NH:1][C:14]1=[O:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
5.77 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Step Three
Name
Quantity
6.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The EtOAc layer was washed with water (2×150 mL)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by Combiflash chromatography (EtOAc in hexanes=10-100%)

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NC2=C(O1)C=CC(=C2)[N+](=O)[O-])=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.